BenchChemオンラインストアへようこそ!

6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers

physicochemical profiling CNS drug discovery lipophilicity

6-(Trifluoromethyl)piperidin-3-amine (CAS 1141889-92-0) is a fluorinated piperidine building block supplied as a mixture of diastereomers, featuring a trifluoromethyl group at the 6-position and a primary amine at the 3-position. The compound possesses two stereogenic centers (C3 and C6), yielding a diastereomeric mixture that provides stereochemical diversity for medicinal chemistry programs.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
CAS No. 1141889-92-0
Cat. No. B6260033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers
CAS1141889-92-0
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CC(NCC1N)C(F)(F)F
InChIInChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h4-5,11H,1-3,10H2
InChIKeyDTYKPJTZKOJUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)piperidin-3-amine (Mixture of Diastereomers) CAS 1141889-92-0: Structural and Procurement Baseline


6-(Trifluoromethyl)piperidin-3-amine (CAS 1141889-92-0) is a fluorinated piperidine building block supplied as a mixture of diastereomers, featuring a trifluoromethyl group at the 6-position and a primary amine at the 3-position . The compound possesses two stereogenic centers (C3 and C6), yielding a diastereomeric mixture that provides stereochemical diversity for medicinal chemistry programs . With a molecular weight of 168.16 g/mol and molecular formula C₆H₁₁F₃N₂, it fits fragment-based drug design guidelines (MW < 250 Da) and serves as a versatile intermediate for kinase inhibitor scaffolds, where the electron-withdrawing CF₃ group enhances metabolic stability and the primary amine enables direct conjugation to pharmacophores .

Why Generic Substitution of 6-(Trifluoromethyl)piperidin-3-amine with Other Trifluoromethylpiperidine Isomers Fails


Trifluoromethylpiperidine isomers are not interchangeable in drug discovery due to the distinct positioning of the CF₃ group, which dictates both physicochemical properties and synthetic utility. The 6-CF₃, 3-amine substitution pattern is unique among commercially available regioisomers: 2-(trifluoromethyl)piperidine (CAS 154630-93-0) bears the CF₃ at the α-position adjacent to the ring nitrogen, altering basicity and steric environment , while 4-(trifluoromethyl)piperidine (CAS 657-36-3) positions the CF₃ distally, eliminating through-bond electronic effects on a 3-substituent . Critically, these regioisomers lack the 3-amino group required for JAK/kinase inhibitor conjugation; substitution with the non-fluorinated analogue piperidin-3-amine (CAS 54012-73-6) sacrifices the ~1.5-unit LogP enhancement conferred by the CF₃ group, which directly impacts membrane permeability and blood-brain barrier penetration . Substituting the amine with the carboxylic acid analogue 6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1155103-14-2) changes the functional group handle from nucleophilic amine to carboxylic acid, dramatically altering conjugation chemistry and necessitating different synthetic strategies for lead optimization .

6-(Trifluoromethyl)piperidin-3-amine (CAS 1141889-92-0): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: LogP Enhancement of 6-CF₃-Piperidin-3-amine vs. Non-Fluorinated Piperidine Analogues

Introduction of the trifluoromethyl group at the 6-position increases the LogP of the piperidine scaffold by approximately 1.5 units compared to non-fluorinated analogues such as piperidin-3-amine (CAS 54012-73-6) . This LogP enhancement correlates with improved membrane permeability and is a critical differentiator for CNS drug discovery programs where blood-brain barrier penetration is required. The effect is consistent with the well-established lipophilicity contribution of the CF₃ substituent (Hansch π ≈ 0.88–1.07 for aromatic CF₃) .

physicochemical profiling CNS drug discovery lipophilicity

Functional Handle Orthogonality: 3-Amine vs. 3-Carboxylic Acid in 6-Trifluoromethylpiperidine Scaffolds

The primary amine at the 3-position (pKa ~9.5, predicted) provides a nucleophilic handle for amide bond formation, reductive amination, and urea synthesis, which is orthogonal to the carboxylic acid handle in 6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1155103-14-2; carboxylic acid pKa ~4–5) . The amine enables direct one-step conjugation with electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), whereas the carboxylic acid analogue requires activation (e.g., HATU, EDC/HOBt) for amide bond formation, adding synthetic steps and potentially introducing racemization risks at the 6-position stereocenter .

synthetic chemistry building block selection functional group reactivity

Regioisomeric Differentiation: Electronic Effects of 6-CF₃-3-NH₂ vs. 2-CF₃ and 4-CF₃ Piperidine Isomers on Drug-Target Interactions

Among commercially available trifluoromethylpiperidine regioisomers, only the 6-CF₃-3-amine substitution pattern combines the electron-withdrawing CF₃ group at the α-position relative to the ring nitrogen with a primary amine at the β-position . The 2-(trifluoromethyl)piperidine (CAS 154630-93-0) places the CF₃ at the α-position directly adjacent to the ring nitrogen, significantly altering amine basicity (predicted pKa of conjugate acid ~7.74 vs. ~9.5 for the target compound) and introducing steric hindrance that disfavors N-substitution reactions . The 4-(trifluoromethyl)piperidine (CAS 657-36-3) positions the CF₃ at the γ-position (distal), which largely eliminates through-bond inductive electronic effects on a 3-substituent, reducing its influence on amine nucleophilicity and target binding . The 6-CF₃-3-NH₂ arrangement uniquely places the CF₃ group where it exerts maximal through-bond electron withdrawal on the 3-amine while preserving the steric accessibility of both functional groups for derivatization.

medicinal chemistry scaffold design SAR exploration

Diastereomeric Mixture as a Stereochemical Diversity Pool vs. Single-Enantiomer Analogues

The compound is supplied as a mixture of diastereomers arising from two stereogenic centers (C3 and C6), providing a stereochemical diversity pool that single-enantiomer commercial offerings cannot replicate . In contrast, single-enantiomer related scaffolds such as (S)-3-(trifluoromethyl)piperidine hydrochloride (CAS 737760-98-4; 1 stereocenter, single enantiomer) or (R)-2-(trifluoromethyl)piperidine limit initial screening to one stereochemical configuration . The target compound generates at least two diastereomers (typically cis and trans relative configuration at C3–C6), each potentially exhibiting different target binding and pharmacokinetic profiles. The diastereomeric ratio is synthesis-dependent and can be modulated through catalytic hydrogenation conditions or chiral ligand selection, as demonstrated by Pd–DTBM-SEGPHOS systems achieving >10:1 diastereomeric ratios in related trifluoromethylated systems .

stereochemistry fragment screening diastereomer separation

Scaffold Validation: 3-Aminopiperidine Core in JAK3 and Kinase Inhibitor Programs with CF₃-Enhanced Metabolic Stability

The 3-aminopiperidine core is a validated privileged scaffold in kinase inhibitor drug discovery, most prominently exemplified by the FDA-approved JAK3 inhibitor tofacitinib (Xeljanz), which features a 3-aminopiperidine moiety . Patent literature (AU2003278529A1, US20110165183A1) explicitly claims 3-amino-piperidine derivatives as inhibitors of Janus Kinase 3 (JAK3) for immunosuppressive therapy [1]. The addition of a 6-CF₃ group to this scaffold enhances metabolic stability: fluorinated piperidine analogues demonstrate 3–5-fold longer in vivo half-lives compared to non-fluorinated counterparts, attributed to the CF₃ group's resistance to oxidative metabolism . This dual advantage — validated kinase binding via the 3-aminopiperidine motif combined with PK-enhancing 6-CF₃ — positions this compound as a strategically differentiated building block for kinase drug discovery programs, offering a single intermediate that addresses both potency (amine conjugation) and ADME optimization (CF₃ metabolic shielding).

kinase inhibitor JAK3 immunosuppression metabolic stability

6-(Trifluoromethyl)piperidin-3-amine (CAS 1141889-92-0): Priority Application Scenarios Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Simultaneous Potency and Metabolic Stability Enhancement

For JAK3 and related kinase inhibitor programs, this compound provides a pre-fluorinated 3-aminopiperidine scaffold that combines the validated kinase-binding motif with a metabolically stabilizing 6-CF₃ group [1]. The 3–5-fold in vivo half-life advantage over non-fluorinated piperidin-3-amine analogues enables medicinal chemistry teams to address potency (via 3-amine derivatization) and PK liability simultaneously from a single intermediate, eliminating the need for late-stage fluorination or separate SAR cycles for metabolic stability optimization.

Fragment-Based Drug Discovery Screen Maximizing Stereochemical Coverage

In fragment screening campaigns where initial hit identification is sensitive to stereochemistry, procuring the diastereomeric mixture rather than a single enantiomer (e.g., (S)-3-(trifluoromethyl)piperidine) doubles the stereochemical diversity screened per well . Post-screening, active diastereomers can be separated chromatographically and individually characterized for stereochemistry-activity relationship (SSAR) analysis, reducing the risk of discarding a promising fragment due to screening with an inactive single stereoisomer .

CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The LogP increase of approximately 1.5 units conferred by the 6-CF₃ group, compared to non-fluorinated piperidin-3-amine , makes this building block the preferred choice for CNS-targeted lead series. CNS drug discovery programs can leverage this enhanced lipophilicity to meet blood-brain barrier penetration criteria (e.g., CNS MPO score optimization) without introducing additional lipophilic substituents that would increase molecular weight beyond fragment-like or lead-like thresholds.

Parallel Library Synthesis via Direct 3-Amine Conjugation Chemistry

The primary amine (pKa ~9.5) enables direct, one-step conjugation with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes) to generate amide, sulfonamide, urea, and secondary amine libraries. This orthogonal reactivity is not available with the carboxylic acid analogue 6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1155103-14-2), which requires coupling reagents and additional synthetic steps [1]. For medicinal chemistry groups running parallel synthesis workflows, the amine building block reduces cycle time by 1–2 synthetic steps per library member compared to the acid analogue, enabling faster SAR exploration with lower reagent costs.

Quote Request

Request a Quote for 6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.